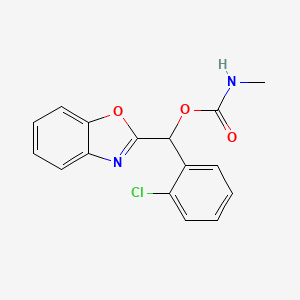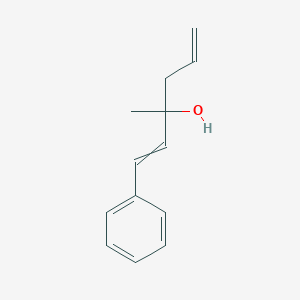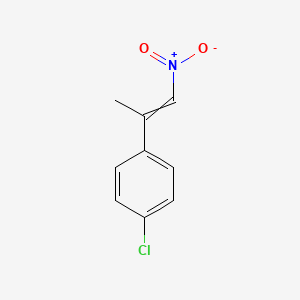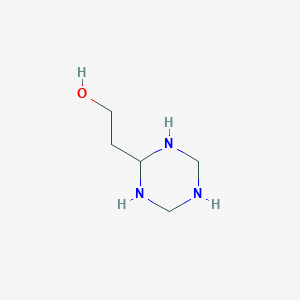
N-(2,4-Dinitrophenyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dinitrophenyl)pyridine-2-carboxamide: is an organic compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a pyridine ring substituted with a carboxamide group and a 2,4-dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dinitrophenyl)pyridine-2-carboxamide can be achieved through the Zincke reaction. This reaction involves the transformation of pyridine into a pyridinium salt by reacting with 2,4-dinitro-chlorobenzene and a primary amine . The reaction typically proceeds through the formation of an N-2,4-dinitrophenyl-pyridinium salt, which is then isolated and purified by recrystallization. Upon heating with a primary amine, the pyridinium ring opens, leading to the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the Zincke reaction provides a feasible synthetic route that can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Dinitrophenyl)pyridine-2-carboxamide undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and complexation with metal ions .
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the substitution of a leaving group.
Reduction: The nitro groups in the compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Complexation: The compound can form complexes with metal ions, such as copper(II), under specific conditions.
Major Products Formed:
Nucleophilic Aromatic Substitution: The major product is the substituted aromatic compound with the nucleophile replacing the leaving group.
Reduction: The major products are the corresponding amines.
Complexation: The major products are metal complexes with the pyridine carboxamide ligand.
Scientific Research Applications
N-(2,4-Dinitrophenyl)pyridine-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,4-Dinitrophenyl)pyridine-2-carboxamide involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the pyridine and carboxamide groups can coordinate with metal ions and form hydrogen bonds with biological molecules . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Isonicotinamide: This compound is an isomer of nicotinamide and has similar structural features, including a pyridine ring and a carboxamide group.
N-(2-Cyanophenyl)pyridine-2-carboxamide: This compound has a similar pyridine carboxamide structure but with a cyano group instead of the dinitrophenyl group.
Uniqueness: N-(2,4-Dinitrophenyl)pyridine-2-carboxamide is unique due to the presence of the 2,4-dinitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. The electron-withdrawing nature of the nitro groups enhances its ability to participate in nucleophilic aromatic substitution reactions and form stable metal complexes .
Properties
CAS No. |
98183-81-4 |
|---|---|
Molecular Formula |
C12H8N4O5 |
Molecular Weight |
288.22 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H8N4O5/c17-12(10-3-1-2-6-13-10)14-9-5-4-8(15(18)19)7-11(9)16(20)21/h1-7H,(H,14,17) |
InChI Key |
LHFMUJLHMIQHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


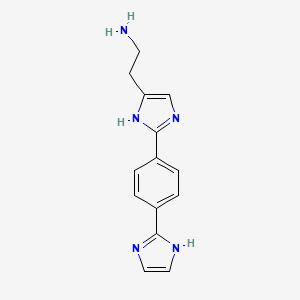
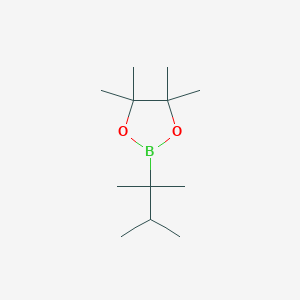


![1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine](/img/structure/B14329975.png)
![1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione](/img/structure/B14329977.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(3-aminobenzamide)](/img/structure/B14329981.png)
